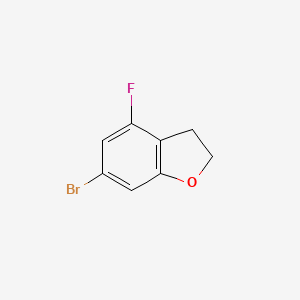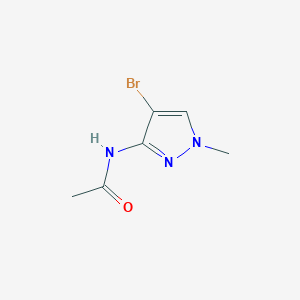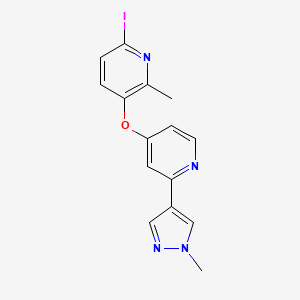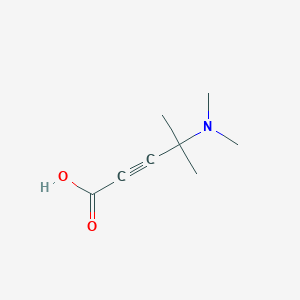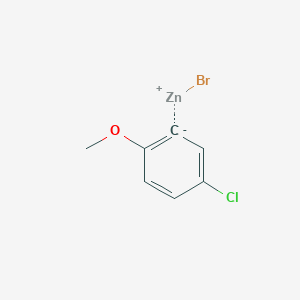
5-Chloro-2-methoxyphenylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methoxyphenylzinc bromide . It is a chemical reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-methoxyphenylzinc bromide involves the reaction of 5-chloro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Chloro-2-methoxyphenyl bromide+Zn→5-Chloro-2-methoxyphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
化学反応の分析
Types of Reactions: 5-Chloro-2-methoxyphenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide as the electrophile. The typical conditions include a temperature range of 50-100°C and the presence of a base like triethylamine.
Oxidation and Reduction: While less common, the compound can also undergo oxidation to form the corresponding phenol or reduction to form the corresponding hydrocarbon.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, in a Negishi coupling with an aryl halide, the product would be a biaryl compound.
科学的研究の応用
Chemistry: In organic chemistry, 5-Chloro-2-methoxyphenylzinc bromide is used for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For instance, biaryl structures formed through its use are common in many drug molecules.
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.
作用機序
The mechanism by which 5-Chloro-2-methoxyphenylzinc bromide exerts its effects in chemical reactions involves the transfer of the phenyl group to an electrophile. The zinc atom in the compound acts as a mediator, facilitating the nucleophilic attack on the electrophile. This process is catalyzed by transition metals like palladium or nickel, which help in the formation and stabilization of the intermediate species.
類似化合物との比較
- Phenylzinc bromide
- 2-Methoxyphenylzinc bromide
- 5-Chlorophenylzinc bromide
Uniqueness: What sets 5-Chloro-2-methoxyphenylzinc bromide apart from these similar compounds is the presence of both a chloro and a methoxy group on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions, making it particularly useful for synthesizing molecules with specific electronic and steric properties.
特性
分子式 |
C7H6BrClOZn |
|---|---|
分子量 |
286.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-4-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
SXVFAUFEMZXSQN-UHFFFAOYSA-M |
正規SMILES |
COC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)

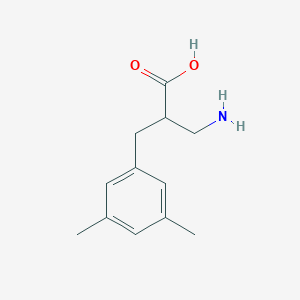

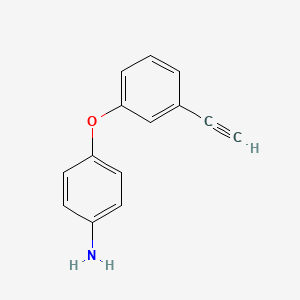
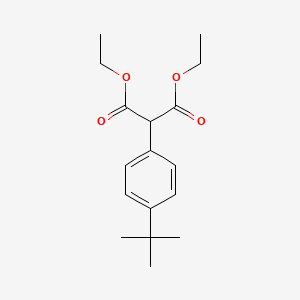
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
